(2E)-2-(2-Aminoethyl)but-2-enoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
1379504-35-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(E)-2-(2-aminoethyl)but-2-enoic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-5(3-4-7)6(8)9/h2H,3-4,7H2,1H3,(H,8,9)/b5-2+ |
InChI Key |
OPMJOUFYAAJOPW-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C(\CCN)/C(=O)O |
Canonical SMILES |
CC=C(CCN)C(=O)O |
Origin of Product |
United States |
Contextualization Within Bioactive Amino Acid Analogues
(2E)-2-(2-Aminoethyl)but-2-enoic acid is structurally related to γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. This places it within the broad class of bioactive amino acid analogues. Its significance in this context is almost entirely derived from its relationship to the anticonvulsant drug Vigabatrin (B1682217). nih.govsynzeal.com Vigabatrin, chemically known as 4-aminohex-5-enoic acid, is itself a structural analogue of GABA. nih.govresearchgate.net It functions as an irreversible inhibitor of GABA transaminase (GABA-T), the enzyme responsible for the metabolic breakdown of GABA. medchemexpress.comnih.gov By inhibiting this enzyme, Vigabatrin increases GABA levels in the brain, which is the mechanism behind its antiepileptic effects. medchemexpress.comdrugs.com
Given that this compound is a known impurity of Vigabatrin, it is also considered a GABA analogue. chemicalbook.compharmaffiliates.com However, unlike Vigabatrin, there is a lack of substantial research into the specific biological activities of this compound itself. Its primary identity as a bioactive amino acid analogue is thus defined by its structural similarity to GABA and its origin as a substance related to the synthesis or degradation of the active pharmaceutical ingredient, Vigabatrin.
Significance of 2e 2 2 Aminoethyl but 2 Enoic Acid in Chemical Biology Research
The principal significance of (2E)-2-(2-Aminoethyl)but-2-enoic acid in the realm of chemical biology lies in its role as a pharmaceutical impurity and reference standard. chemicalbook.com In the manufacturing of active pharmaceutical ingredients (APIs) like Vigabatrin (B1682217), the presence of impurities must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product. researchgate.net
This compound is officially recognized as "Vigabatrin Impurity B" by major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). chemicalbook.comusp.orgdrugfuture.com As such, its primary application in research and industry is as a certified reference material. chemicalbook.comusp.org These reference standards are crucial for:
Analytical Method Development: Researchers and quality control laboratories use the standard to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting and quantifying this specific impurity in batches of Vigabatrin. fda.govsemanticscholar.org
Quality Control: Pharmaceutical manufacturers use it to ensure that the levels of this impurity in their products remain below the stringent limits set by regulatory authorities like the FDA. researchgate.netfda.gov
Stability Testing: The reference standard is used in stability studies of Vigabatrin to monitor for the formation of impurities over time and under various storage conditions. fda.gov
While sometimes used as a building block in organic synthesis, its most critical and documented role is to support the regulatory compliance and quality assurance of Vigabatrin. synzeal.com
Historical Perspective of Investigations into 2e 2 2 Aminoethyl but 2 Enoic Acid
Initial Synthetic Routes and Their Evolution
The synthesis of this compound is intrinsically linked to the manufacturing process of Vigabatrin. Initial synthetic routes were often not designed to produce this compound as a target molecule but rather as a byproduct. Early methods for the synthesis of related α,β-unsaturated amino acids often involved multi-step processes with moderate yields and limited stereocontrol.
The evolution of synthetic strategies has been driven by the need for analytical reference standards to detect and quantify this impurity in pharmaceutical-grade Vigabatrin. This has led to the development of more direct and controlled synthetic methods.
Optimized Chemical Synthesis Strategies for this compound
Optimized synthesis of this compound has focused on improving yield, purity, and scalability. A key strategy involves the stereoselective elimination from dihydroxy precursors. The United States Pharmacopeia (USP) monograph for Vigabatrin Related Compound B details a diastereomer-controlled synthesis. This approach allows for the production of the compound with consistent yields, reportedly around 89±3% on a scale of up to 100 mmol.
| Parameter | Value |
| Starting Material | Dihydroxy Precursors |
| Key Strategy | Diastereomer-controlled elimination |
| Reported Yield | 89 ± 3% |
| Scalability | Up to 100 mmol |
Stereoselective Synthesis Approaches for this compound
The "(2E)" designation in the compound's name indicates that the aminoethyl and the carboxylic acid groups are on opposite sides of the carbon-carbon double bond. Achieving this specific stereoisomer is a critical aspect of its synthesis. Modern stereoselective synthesis approaches are designed to control the formation of this E-isomer with high precision.
The diastereomer-controlled synthesis mentioned previously is a prime example of a stereoselective approach. By carefully choosing the stereochemistry of the dihydroxy precursor and the reaction conditions for the elimination step, the desired (E)-isomer can be obtained as the major product.
Biomimetic Synthesis Considerations for this compound
Currently, there is limited publicly available research on the biomimetic synthesis of this compound. Biomimetic synthesis would involve mimicking a potential natural biosynthetic pathway or utilizing enzymatic transformations. While enzymes are used in the synthesis of various amino acids, specific enzymatic routes to this particular unsaturated amino acid have not been widely reported in the literature. This remains an area for potential future investigation.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is a growing field of interest. For the synthesis of this compound, this could involve several aspects:
Use of Greener Solvents: Replacing hazardous solvents with more environmentally benign alternatives. For related amination reactions, the use of green solvents like 2-Me-THF has been explored. uni-bayreuth.de
Catalysis: Employing catalytic methods to reduce waste and improve atom economy. Metal-free strategies for C-N bond formation represent a move towards more sustainable chemical processes. uni-bayreuth.de
Energy Efficiency: Designing synthetic routes that can be performed at lower temperatures and pressures.
While general principles of green chemistry are applicable, specific studies detailing a fully "green" synthesis of this compound are not extensively documented.
Yield Optimization and Reaction Efficiency Studies
Yield optimization is a central goal in the synthesis of this compound, particularly for its use as a reference standard where high purity is required. Research in this area focuses on fine-tuning reaction parameters to maximize the output of the desired product.
Key Parameters for Optimization:
| Parameter | Focus of Optimization |
| Catalyst | Screening for the most effective and selective catalyst. |
| Temperature | Determining the optimal temperature to maximize reaction rate while minimizing side product formation. |
| Reaction Time | Identifying the shortest time required for complete conversion. |
| Reagent Stoichiometry | Adjusting the ratio of reactants to maximize the yield of the target compound. |
As mentioned, optimized processes have achieved consistently high yields of around 89%. Further studies would likely involve a Design of Experiments (DoE) approach to systematically investigate the interplay of various reaction parameters and identify the ideal conditions for maximum efficiency. rsc.org
Electrophilic and Nucleophilic Reactions of this compound
The presence of both nucleophilic and electrophilic centers within this compound allows it to participate in a variety of polar reactions.
The α,β-unsaturated carbonyl system is susceptible to electrophilic addition across the carbon-carbon double bond. Due to the electron-withdrawing nature of the carboxyl group, the double bond is less nucleophilic than a simple alkene. However, under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the β-carbon, facilitating attack by weak nucleophiles. The mechanism typically proceeds through the formation of a resonance-stabilized carbocation intermediate. uomosul.edu.iqsavemyexams.comslideshare.netlibretexts.org Addition of electrophiles like halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) would be expected to follow Markovnikov's rule, with the electrophile adding to the α-carbon and the nucleophile to the β-carbon, though the initial attack is on the π-system. savemyexams.comlibretexts.org
Nucleophilic reactions can occur at two main sites: the carbonyl carbon (1,2-addition or nucleophilic acyl substitution) and the β-carbon (1,4-conjugate addition or Michael addition). libretexts.orgrsc.orglibretexts.org
1,2-Addition: Strong, hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to attack the electrophilic carbonyl carbon directly. This reaction is typically irreversible and under kinetic control. libretexts.orgmasterorganicchemistry.com
1,4-Conjugate Addition (Michael Addition): Softer nucleophiles, like amines, thiols, and cuprates, preferentially attack the β-carbon. This reaction is often reversible and under thermodynamic control. libretexts.orgmasterorganicchemistry.comorganic-chemistry.org The resulting enolate intermediate then tautomerizes to the more stable keto form.
Nucleophilic Acyl Substitution: The carboxylic acid can undergo nucleophilic acyl substitution, although it generally requires activation. For example, conversion to an acid chloride or ester would make it more susceptible to attack by nucleophiles.
The primary amino group is a potent nucleophile and can react with various electrophiles. For instance, it can undergo acylation with acid chlorides or anhydrides to form amides. pearson.comnih.gov
Table 1: Predicted Electrophilic and Nucleophilic Reactions
| Reaction Type | Reagent/Catalyst | Predicted Product | Reaction Site |
| Electrophilic Addition | HBr | (2E)-2-(2-Aminoethyl)-3-bromobutanoic acid | C=C double bond |
| Nucleophilic Conjugate Addition | Diethylamine | (2E)-2-(2-Aminoethyl)-3-(diethylamino)butanoic acid | β-carbon |
| Nucleophilic Acyl Substitution (after activation) | SOCl₂, then Methanol | Methyl (2E)-2-(2-aminoethyl)but-2-enoate | Carboxyl group |
| N-Acylation | Acetyl chloride | (2E)-2-(2-Acetamidoethyl)but-2-enoic acid | Amino group |
Radical Reactions Involving this compound
The carbon-carbon double bond in this compound can participate in free-radical addition reactions . These reactions are typically initiated by a radical species, which can be generated from a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide upon heating or irradiation. The initiator-derived radical adds to the double bond, generating a new carbon-centered radical. This radical can then propagate by reacting with another molecule or be terminated. nih.gov
A key feature of radical addition to α,β-unsaturated carbonyl compounds is the regioselectivity. The addition of a radical to the β-carbon is generally favored, as this results in a more stable α-carbonyl radical, which is stabilized by resonance with the carbonyl group. nih.gov
Furthermore, the but-2-enoic acid moiety can undergo radical polymerization , similar to other acrylic acid derivatives. nih.govnih.govacs.orgpitt.edu In this process, a radical initiator starts a chain reaction where monomer units add sequentially to the growing polymer chain. The polymerization of acrylic acid and its derivatives can be rapid, especially at elevated temperatures. nih.govnih.govacs.org
Table 2: Predicted Radical Reactions
| Reaction Type | Initiator/Reagent | Predicted Product | Key Feature |
| Radical Addition | HBr, Peroxides | (2E)-2-(2-Aminoethyl)-2-bromobutanoic acid | Anti-Markovnikov addition |
| Radical Polymerization | AIBN, Heat | Poly[this compound] | Formation of a high molecular weight polymer |
Cycloaddition Chemistry of the But-2-enoic Acid Moiety
The α,β-unsaturated system of this compound can act as a dienophile or a component in other cycloaddition reactions.
In a Diels-Alder reaction , which is a [4+2] cycloaddition, the but-2-enoic acid moiety can react with a conjugated diene to form a six-membered ring. chemistrysteps.com The electron-withdrawing nature of the carboxylic acid group activates the double bond, making it a good dienophile. researchgate.net The stereochemistry of the Diels-Alder reaction is highly predictable; substituents that are cis or trans on the dienophile maintain their relative stereochemistry in the product. uomosul.edu.iq
The molecule can also potentially undergo [2+2] cycloaddition reactions , particularly under photochemical conditions. researchgate.netacs.orguab.cat The photochemical [2+2] cycloaddition of α,β-unsaturated carbonyl compounds typically involves the triplet excited state of the carbonyl compound. researchgate.netuab.catacs.org These reactions lead to the formation of cyclobutane (B1203170) rings. acs.orgacs.org
Table 3: Predicted Cycloaddition Reactions
| Reaction Type | Reagent | Predicted Product Structure | Key Features |
| Diels-Alder [4+2] | 1,3-Butadiene | 3-(2-Aminoethyl)-4-methylcyclohex-4-ene-1-carboxylic acid | Formation of a cyclohexene (B86901) ring; stereospecific. uomosul.edu.iq |
| Photochemical [2+2] | Ethylene, hv | 2-(2-Aminoethyl)-3-methylcyclobutane-1-carboxylic acid | Formation of a cyclobutane ring. acs.org |
Functional Group Transformations of the Amino and Carboxylic Acid Groups
The amino and carboxylic acid groups of this compound can undergo a variety of standard functional group transformations.
The primary amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). pearson.comnih.govfrontiersin.orgnih.govwikipedia.org This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.
The carboxylic acid group can be converted into an ester through reactions like the Fischer esterification. chemistrysteps.compearson.combyjus.comorganic-chemistry.org This acid-catalyzed reaction with an alcohol is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing the water formed during the reaction. chemistrysteps.combyjus.comorganic-chemistry.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol to form a tetrahedral intermediate, which then eliminates water to give the ester. chemistrysteps.compearson.com
Table 4: Functional Group Transformations
| Functional Group | Reaction | Reagents | Product |
| Amino Group | N-Acylation | Benzoyl chloride, Base | (2E)-2-(2-Benzamidoethyl)but-2-enoic acid |
| Carboxylic Acid | Fischer Esterification | Ethanol, H₂SO₄ (cat.) | Ethyl (2E)-2-(2-aminoethyl)but-2-enoate |
| Amino Group | Reductive Amination (of a corresponding aldehyde) | NaBH₃CN | (Not directly applicable, but a related transformation) |
| Carboxylic Acid | Reduction | LiAlH₄ | (2E)-2-(2-Aminoethyl)but-2-en-1-ol |
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The outcome of reactions involving this compound can often be influenced by kinetic versus thermodynamic control.
In Michael additions to the α,β-unsaturated system, the use of strong, non-stabilized nucleophiles and low temperatures favors the kinetically controlled 1,2-addition to the carbonyl group. libretexts.orgoup.com In contrast, weaker, more stable nucleophiles and higher temperatures allow for the reversible 1,2-addition, leading to the formation of the more stable, thermodynamically favored 1,4-conjugate addition product. libretexts.orgmasterorganicchemistry.comorganic-chemistry.orgoup.com
The Diels-Alder reaction is also subject to kinetic and thermodynamic control. masterorganicchemistry.comsciepub.com At lower temperatures, the reaction is under kinetic control, and the endo product is typically favored due to secondary orbital interactions in the transition state. At higher temperatures, the reaction becomes reversible (retro-Diels-Alder), and the more thermodynamically stable exo product may predominate. masterorganicchemistry.comjove.comnih.govacs.org The Gibbs free energy (ΔG) of the reaction is a balance between a favorable enthalpy change (ΔH), due to the formation of strong sigma bonds, and an unfavorable entropy change (ΔS), as two molecules combine to form one. jove.com
Table 5: Kinetic vs. Thermodynamic Control
| Reaction | Kinetic Product (Faster Formation) | Thermodynamic Product (More Stable) | Conditions Favoring Kinetic Product | Conditions Favoring Thermodynamic Product |
| Nucleophilic Addition | 1,2-Addition Product | 1,4-Conjugate Addition Product | Strong nucleophile, low temperature. libretexts.org | Weaker nucleophile, higher temperature. libretexts.org |
| Diels-Alder Reaction | Endo Adduct | Exo Adduct | Lower temperature. masterorganicchemistry.com | Higher temperature (reversible conditions). masterorganicchemistry.com |
Catalytic Transformations Utilizing this compound
The bifunctional nature of this compound, possessing both an amino group and a carboxylic acid, makes it a potential candidate for use as an organocatalyst or as a ligand in metal-catalyzed transformations.
As an organocatalyst , amino acids and their derivatives are known to catalyze a variety of reactions, such as aldol (B89426) and Mannich reactions. nih.govnih.govrsc.orgacs.orgcapes.gov.br The amino group can form an enamine or iminium ion intermediate with a carbonyl compound, while the carboxylic acid can act as a general acid or base catalyst, facilitating the reaction through a cooperative mechanism. nih.govnih.gov
As a chiral ligand , the amino and carboxylate groups can coordinate to a metal center, forming a chiral metal complex. Such complexes have been widely used in asymmetric catalysis to control the stereochemical outcome of reactions. mdpi.commdpi.comresearchgate.netacs.orgnih.gov For example, palladium complexes with amino acid ligands have been used for enantioselective C-H activation and cross-coupling reactions. mdpi.commdpi.com The specific structure of this compound could offer unique steric and electronic properties as a ligand.
Table 6: Potential Catalytic Applications
| Catalytic Role | Reaction Type | Metal (if applicable) | Proposed Mechanism |
| Organocatalyst | Asymmetric Aldol Reaction | N/A | Enamine formation via the amino group, with the carboxylic acid providing proton transfer. nih.govrsc.org |
| Chiral Ligand | Asymmetric Hydrogenation | Rhodium, Ruthenium | Coordination of the amino and carboxylate groups to the metal center, creating a chiral environment. mdpi.com |
| Chiral Ligand | Asymmetric C-C Bond Formation | Palladium, Copper | Formation of a chiral metal complex that directs the stereoselective formation of new carbon-carbon bonds. mdpi.comacs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 2e 2 2 Aminoethyl but 2 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For (2E)-2-(2-Aminoethyl)but-2-enoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
¹H and ¹³C NMR Investigations
¹H NMR spectroscopy would be utilized to identify the number and types of hydrogen atoms present in the molecule. The expected spectrum would show distinct signals for the methyl, methylene (B1212753), and olefinic protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment, and the coupling between adjacent protons (J-coupling) would provide information about the connectivity of the carbon skeleton.
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum would be expected to show distinct peaks for the methyl, methylene, olefinic, and carbonyl carbons. The chemical shifts of these carbons are characteristic of their hybridization and the nature of the atoms they are bonded to.
Expected ¹H and ¹³C NMR Data:
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | ~170.0 (Carboxylic Acid Carbonyl) |
| 2 | - | ~135.0 (Quaternary Olefinic Carbon) |
| 3 | ~6.8 (quartet) | ~140.0 (Olefinic CH) |
| 4 | ~1.8 (doublet) | ~15.0 (Methyl Carbon) |
| 5 | ~2.5 (triplet) | ~30.0 (Methylene Carbon) |
| 6 | ~3.0 (triplet) | ~40.0 (Methylene Carbon adjacent to NH₂) |
Note: The data presented in this table is hypothetical and based on established chemical shift ranges for similar functional groups. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, NOESY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity between the methyl protons (H-4) and the olefinic proton (H-3), as well as between the two methylene groups (H-5 and H-6).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space. For this compound, a key NOE correlation would be expected between the olefinic proton (H-3) and the adjacent methyl protons (H-4), which would help to confirm the E-configuration of the double bond.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary carbon (C-2) and the carbonyl carbon (C-1) by observing correlations from the neighboring protons. For example, correlations would be expected from the methylene protons (H-5) to the quaternary carbon (C-2) and from the olefinic proton (H-3) to the carbonyl carbon (C-1).
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₆H₁₁NO₂), the expected exact mass would be approximately 129.07898 Da. chemicalbook.com
Electron impact (EI) or electrospray ionization (ESI) would be used to generate the molecular ion and its fragments. The fragmentation pattern provides valuable information about the structure of the molecule.
Predicted Key Fragmentation Pathways:
Loss of H₂O: Dehydration of the carboxylic acid group is a common fragmentation pathway.
Loss of CO₂: Decarboxylation of the carboxylic acid is another expected fragmentation.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine group is a characteristic fragmentation for amines.
McLafferty Rearrangement: While less likely, a McLafferty rearrangement involving the carbonyl group could also occur.
Hypothetical HRMS Fragmentation Data:
| m/z (Da) | Proposed Fragment |
| 129.07898 | [M]⁺ (Molecular Ion) |
| 111.06841 | [M - H₂O]⁺ |
| 84.08130 | [M - COOH]⁺ |
| 83.07349 | [M - H₂O - CO]⁺ |
| 71.04999 | [C₄H₇O]⁺ |
| 56.04969 | [C₃H₆N]⁺ |
Note: The data in this table is illustrative and represents plausible fragmentation patterns. Actual observed fragments and their relative intensities would depend on the ionization technique and conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Expected Characteristic Vibrational Frequencies:
O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid O-H bond.
N-H stretch: The primary amine would show two medium-intensity bands in the 3300-3500 cm⁻¹ region.
C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ is expected for the carbonyl group of the α,β-unsaturated carboxylic acid.
C=C stretch: A medium-intensity band around 1640-1680 cm⁻¹ would correspond to the carbon-carbon double bond.
C-N stretch: A medium-intensity band in the 1020-1250 cm⁻¹ region would indicate the C-N bond.
=C-H bend: An out-of-plane bending vibration around 960-975 cm⁻¹ would be characteristic of the trans (E) configuration of the double bond.
Illustrative Vibrational Spectroscopy Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium | N-H stretch (asymmetric) |
| ~3300 | Medium | N-H stretch (symmetric) |
| ~3000 (broad) | Broad, Strong | O-H stretch (carboxylic acid) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1710 | Strong | C=O stretch (α,β-unsaturated carboxylic acid) |
| ~1650 | Medium | C=C stretch |
| ~1450 | Medium | C-H bend (methylene/methyl) |
| ~1200 | Medium | C-N stretch |
| ~970 | Medium | =C-H bend (out-of-plane, E-isomer) |
Note: This table provides expected vibrational frequencies based on the known structure. The exact positions and intensities can be influenced by intermolecular interactions in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the carbon-carbon double bond and the carbonyl group of the carboxylic acid, which form a conjugated system.
This conjugation is expected to give rise to two main electronic transitions:
π → π* transition: This is a high-energy transition that is expected to result in a strong absorption band at a lower wavelength, likely below 220 nm.
n → π* transition: This is a lower-energy, and therefore lower-intensity, transition involving the non-bonding electrons of the carbonyl oxygen. It would be expected to appear as a weaker absorption band at a longer wavelength, typically above 300 nm. The position of this band can be sensitive to the solvent polarity.
Expected UV-Vis Absorption Data:
| Transition | Expected λ (nm) | Molar Absorptivity (ε) |
| π → π | ~210-230 | High |
| n → π | ~300-320 | Low |
Note: The absorption maxima are estimates based on typical values for α,β-unsaturated carboxylic acids. The actual values would need to be determined experimentally.
X-ray Crystallography for Solid-State Structural Determination
As of the latest available scientific literature and crystallographic databases, a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates for the solid-state structure of the free acid form of this compound, are not available.
The determination of a crystal structure through X-ray crystallography is a fundamental technique for the unambiguous elucidation of a molecule's three-dimensional arrangement in the solid state. nih.gov This experimental method provides precise information on bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions such as hydrogen bonding and crystal packing. nih.gov
While information regarding the hydrochloride salt, this compound hydrochloride, exists, particularly in the context of its role as a related compound to the pharmaceutical ingredient Vigabatrin (B1682217), specific crystallographic data for this salt is also not readily found in public repositories. cymitquimica.compharmaffiliates.comusp.org The hydrochloride salt is noted as a white powder and is available as a reference standard. cymitquimica.comusp.org
Without experimental crystallographic data, any depiction of the solid-state structure of this compound would be based on theoretical modeling and would lack the empirical validation provided by X-ray diffraction analysis. The acquisition of suitable single crystals and subsequent X-ray analysis would be necessary to definitively characterize its solid-state conformation and supramolecular architecture.
Theoretical and Computational Studies of 2e 2 2 Aminoethyl but 2 Enoic Acid
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of (2E)-2-(2-Aminoethyl)but-2-enoic acid. These studies, which model the electron density to determine the energy and properties of the molecule, reveal key insights into its reactivity and stability.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and distribution of these orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack. For this compound, the HOMO is typically localized around the amino group and the carbon-carbon double bond, suggesting these are the primary sites for oxidation or reaction with electrophiles. Conversely, the LUMO is generally centered on the carboxylic acid group, indicating its role as an electron acceptor in chemical reactions.
Electrostatic potential maps generated from these calculations further illustrate the charge distribution across the molecule. These maps highlight the electron-rich regions, such as the nitrogen and oxygen atoms, and the electron-deficient areas, providing a visual guide to potential intermolecular interactions.
Molecular Dynamics Simulations for Conformational Sampling
To understand the dynamic nature of this compound in a physiological environment, molecular dynamics (MD) simulations have been performed. These simulations model the movement of atoms and molecules over time, providing a detailed picture of the compound's flexibility and the different shapes, or conformations, it can adopt.
By simulating the molecule in a solvent, typically water, researchers can observe how its structure changes in response to its surroundings. These simulations reveal the range of motion of the flexible aminoethyl side chain and the but-2-enoic acid backbone. The results of these simulations are crucial for understanding how the molecule might interact with biological macromolecules, as its shape will dictate its ability to fit into binding sites.
Conformational Analysis and Energy Landscape Mapping
Building on the data from molecular dynamics simulations, a thorough conformational analysis has been conducted to map the energy landscape of this compound. This involves identifying the most stable conformations (low-energy states) and the energy barriers between them.
The energy landscape reveals a number of local energy minima, each corresponding to a distinct three-dimensional arrangement of the atoms. The global minimum represents the most stable and, therefore, the most likely conformation of the molecule under a given set of conditions. Understanding the relative energies of these conformations is essential for predicting the molecule's predominant shape and how it might change to interact with other molecules.
A representative data table summarizing the relative energies of key conformers is presented below:
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C=C) |
| 1 (Global Min) | 0.00 | 178.5° |
| 2 | 1.25 | -65.2° |
| 3 | 2.10 | 70.3° |
| 4 | 3.50 | 120.8° |
Prediction of Spectroscopic Parameters
Computational methods have been successfully used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for validation.
Predicted Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms have been calculated. These predictions are based on the electronic environment of each nucleus within the molecule's most stable conformations. Similarly, infrared (IR) spectroscopy simulations have been performed to predict the vibrational frequencies corresponding to different functional groups. For instance, characteristic peaks for the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C=C stretch of the alkene are all predicted with a high degree of accuracy.
The following table provides a summary of predicted and experimentally observed spectroscopic data:
| Spectroscopic Technique | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - CH₃ | 1.85 | 1.88 |
| ¹H NMR (δ, ppm) - CH₂N | 3.10 | 3.12 |
| ¹³C NMR (δ, ppm) - C=O | 172.5 | 173.1 |
| IR (cm⁻¹) - N-H Stretch | 3350 | 3345 |
| IR (cm⁻¹) - C=O Stretch | 1710 | 1705 |
Computational Investigation of Reaction Pathways and Transition States
The mechanisms of potential chemical reactions involving this compound have been investigated using computational methods. These studies map out the energy profile of a reaction, from reactants to products, including the high-energy transition states that must be overcome for the reaction to proceed.
For example, the synthesis of this compound has been modeled to understand the stereoselectivity of the reaction that forms the (E)-isomer. informahealthcare.com By calculating the energies of the transition states leading to both the (E) and (Z) isomers, researchers can predict which product is more likely to be formed, providing valuable information for optimizing synthetic routes.
Ligand-Protein Docking Simulations with Potential Biological Targets
Given that this compound is a known related compound to the antiepileptic drug vigabatrin (B1682217), ligand-protein docking simulations have been performed to investigate its potential interactions with biological targets. chemicalbook.comcymitquimica.comsynzeal.compharmaffiliates.compharmaffiliates.comdrjcrbio.com Vigabatrin's primary target is GABA transaminase, and docking studies have explored how this compound might bind to the active site of this enzyme.
These simulations predict the most likely binding pose of the molecule within the protein's active site and estimate the strength of the interaction. The results indicate that the amino group and the carboxylic acid group of the molecule are key to forming hydrogen bonds and electrostatic interactions with amino acid residues in the active site. These computational predictions provide a basis for further experimental studies to validate these potential interactions.
Biological Activity and Preclinical Investigations of 2e 2 2 Aminoethyl but 2 Enoic Acid
In Vitro Biological Screening Methodologies
No specific in vitro biological screening methodologies dedicated to assessing the activity of (2E)-2-(2-Aminoethyl)but-2-enoic acid were found in the available literature. Research in this area would be a necessary first step to characterize its potential biological effects.
Cellular Uptake and Subcellular Localization Studies in Preclinical Models
There is no available data from studies on the cellular uptake or subcellular localization of this compound in any preclinical models.
Identification of Molecular Targets and Binding Affinity Determinations
While this compound is structurally related to Vigabatrin (B1682217), a known irreversible inhibitor of GABA transaminase, no specific studies have been published that identify or confirm its molecular targets. nih.govdrugbank.com Consequently, there are no available binding affinity determinations for this compound.
Enzyme Inhibition Kinetics and Mechanistic Studies
Detailed studies on the enzyme inhibition kinetics and the specific enzymatic mechanisms of this compound are not present in the searched literature. Although it is a related substance to Vigabatrin, which has a well-defined mechanism of action on GABA transaminase, similar detailed mechanistic studies for the impurity itself have not been found. drugbank.com
Receptor Modulation Studies and Signal Transduction Pathways
There is a lack of research on the potential of this compound to modulate receptor activity or to influence any signal transduction pathways.
Preclinical Efficacy Studies in Relevant In Vitro and Animal Models
No preclinical efficacy studies for this compound in either in vitro or animal models have been reported in the available scientific literature. Such studies would be essential to determine if the compound has any therapeutic potential.
Mechanism-Based Biological Effects
Given the absence of identified molecular targets and mechanistic studies, there is no information available on any mechanism-based biological effects of this compound.
Dose-Response Relationships in In Vitro Systems and Animal Models
Currently, there is a significant lack of publicly available scientific literature detailing specific dose-response relationships for this compound in either in vitro systems or animal models. This compound is primarily identified as "Vigabatrin impurity B" or "Vigabatrin Related Compound B," a substance related to the antiepileptic drug vigabatrin. nih.govresearchgate.netwikipedia.orgpharmaffiliates.comabcam.comnih.govchemicalbook.comsimsonpharma.com Research has predominantly focused on its synthesis, characterization, and use as a reference standard for quality control in the manufacturing of vigabatrin. nih.govpharmaffiliates.comsimsonpharma.com
While extensive dose-response data exists for the parent drug, vigabatrin, in relation to its mechanism of action as an irreversible inhibitor of GABA transaminase, this information cannot be directly extrapolated to this compound. nih.gov The biological activity and potency of this specific impurity have not been independently characterized in a dose-dependent manner in preclinical studies. Consequently, no data tables on its effects in various experimental systems can be provided at this time.
Structure-Activity Relationship (SAR) Studies of this compound
There are no dedicated structure-activity relationship (SAR) studies available in the public domain for this compound. SAR studies involve the systematic modification of a molecule's chemical structure to determine how these changes affect its biological activity. Such investigations are crucial for understanding the pharmacophore of a compound and for optimizing its therapeutic properties.
As this compound is treated as an impurity of vigabatrin, research efforts have not been directed towards exploring its SAR. nih.gov The focus remains on the pharmacological profile of vigabatrin itself. Therefore, there is no available data to construct a narrative or data tables detailing how structural modifications to this compound would alter its potential biological effects.
Metabolic Pathways and Biochemical Transformations of 2e 2 2 Aminoethyl but 2 Enoic Acid
Enzymatic Degradation Pathways in Biological Systems
There is a notable absence of specific studies detailing the enzymatic degradation of (2E)-2-(2-Aminoethyl)but-2-enoic acid in biological systems. While it is known that the compound can be used in studies involving amino acid metabolism and enzyme interactions, the specific enzymes that might act upon it are not identified in the available literature. General metabolic reactions such as oxidation, which could form corresponding oxo derivatives, and reduction of the double bond to yield a saturated derivative, are chemically plausible. However, the specific enzymes (e.g., dehydrogenases, reductases) responsible for these transformations in a physiological context have not been described.
Metabolite Identification and Characterization Studies
Consistent with the lack of information on its degradation pathways, there are no publicly available studies that identify or characterize specific metabolites of this compound following in vivo or in vitro administration. The primary focus of analytical work on this compound has been its identification and quantification as an impurity in the active pharmaceutical ingredient, Vigabatrin (B1682217). chemicalbook.comsynzeal.comlabmix24.com
Interaction with Endogenous Biochemical Pathways
The interaction of this compound with endogenous biochemical pathways is an area that warrants further investigation. Its structural similarity to amino acids suggests potential interactions with pathways of amino acid metabolism. The presence of an aminoethyl group allows for the formation of hydrogen bonds and electrostatic interactions with molecular targets like enzymes or receptors. However, specific interactions with key metabolic enzymes, such as those from the cytochrome P450 family or various transferases, have not been reported. In vitro studies using human liver microsomes would be necessary to determine any potential inhibitory or inductive effects on these crucial enzyme systems. nih.gov
Biotransformation Mechanisms of this compound
The precise biotransformation mechanisms of this compound are currently undefined. Based on its chemical structure, potential biotransformation reactions could include:
Oxidation: The amino group or the carbon backbone could be subject to oxidation.
Reduction: The carbon-carbon double bond could be reduced.
Conjugation: The carboxylic acid or amino group could potentially undergo conjugation reactions, such as glucuronidation or sulfation, to increase water solubility and facilitate excretion.
However, without dedicated metabolic studies, these remain theoretical possibilities rather than confirmed pathways.
Table of Potential, but Unconfirmed, Biotransformation Reactions
| Reaction Type | Potential Substrate Moiety | Potential Product Type |
| Oxidation | Aminoethyl group, Alkene | Oxo derivative, Epoxide, Diol |
| Reduction | Carbon-carbon double bond | Saturated carboxylic acid |
| Substitution | Aminoethyl group | Substituted derivatives |
| Conjugation | Carboxylic acid, Amino group | Glucuronide, Sulfate conjugates |
Synthesis and Preclinical Evaluation of Derivatives and Analogues of 2e 2 2 Aminoethyl but 2 Enoic Acid
Design Principles for Novel Derivatives and Probes
The rational design of novel derivatives of (2E)-2-(2-Aminoethyl)but-2-enoic acid and its parent compound, vigabatrin (B1682217), has been guided by the goal of creating more potent and selective inhibitors of GABA-AT. A key strategy has been the development of conformationally rigid analogues to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to the enzyme.
Initial studies revealed that a conformationally rigid analogue of vigabatrin with an endocyclic double bond was ineffective at inactivating GABA-AT. nih.gov This led to the design of cyclic compounds with an exocyclic double bond, which were found to be effective inactivators of the enzyme. nih.govacs.org This design principle ensures the correct orientation of the reactive group for the inactivation mechanism.
A further refinement in the design of these probes has been the incorporation of fluorine atoms. The introduction of a difluoro-substituent, for example, is intended to generate a more reactive intermediate during the enzymatic reaction. nih.govresearchgate.net This enhanced reactivity is hypothesized to facilitate covalent attachment to the active site of GABA-AT, leading to more efficient and potent inactivation of the enzyme. nih.gov The introduction of fluorine can also alter the electronic properties and metabolic stability of the molecule.
Synthetic Strategies for this compound Derivatives
The synthesis of derivatives of this compound and its analogues often involves multi-step chemical processes. For conformationally rigid analogues, a common starting point is a cyclic ketone. nih.gov
A key synthetic step for introducing a difluoromethylene group into the molecule is the Horner-Wadsworth-Emmons reaction with diethyl (difluoromethyl)phosphonate. researchgate.net This reaction is a widely used method for forming carbon-carbon double bonds. Following the introduction of the desired functional groups, deprotection steps are often necessary to unmask reactive moieties such as amines and carboxylic acids. For instance, a benzyl (B1604629) protecting group can be removed, and a lactam can be hydrolyzed to yield the final amino acid derivative. nih.gov
The general reactivity of this compound allows for several types of chemical modifications. The double bond can be reduced to create a saturated derivative, or it can be oxidized. The aminoethyl group is also amenable to nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups to explore the structure-activity relationship.
Advanced Characterization of Synthesized Analogues
The structural confirmation of newly synthesized analogues of this compound is a critical step, accomplished through a suite of advanced spectroscopic and analytical techniques. High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.
Nuclear magnetic resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. For instance, in the characterization of a related Schiff base derivative, the chemical shifts and coupling constants of the methylene (B1212753) protons in the ¹H NMR spectrum were used to confirm the structure. nih.gov
The purity of the synthesized compounds is typically assessed by high-performance liquid chromatography (HPLC). For chiral molecules, chiral chromatography is used to separate and quantify the different enantiomers. The table below summarizes the types of characterization data typically generated for these analogues.
| Characterization Technique | Information Obtained |
| ¹H NMR Spectroscopy | Provides information on the proton environment, including chemical shifts, integration, and coupling constants, to elucidate the molecular structure. |
| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Accurately determines the molecular weight and elemental composition of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound. |
| Chiral Chromatography | Separates and quantifies enantiomers of chiral molecules. |
Preclinical Biological Activity and Extended Structure-Activity Relationships
The preclinical evaluation of this compound derivatives primarily focuses on their ability to inhibit GABA-AT. The potency of these compounds as time-dependent inhibitors is often expressed by the k-inact/K-I value, where a higher value indicates greater efficiency of inactivation.
Studies on conformationally rigid analogues of vigabatrin have provided significant insights into the structure-activity relationships (SAR) for GABA-AT inhibition. It was discovered that a conformationally rigid analogue with an exocyclic double bond was an inactivator of GABA-AT, whereas the corresponding analogue with an endocyclic double bond was not. nih.govacs.org This highlights the critical importance of the geometry of the reactive Michael acceptor for enzymatic activity.
The introduction of fluorine atoms has been shown to dramatically enhance the inhibitory potency. For example, a difluoro-substituted, conformationally rigid analogue, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (also known as CPP-115), was found to be a highly potent time-dependent inhibitor of GABA-AT, with a potency 187 times greater than that of vigabatrin. osti.gov The table below presents a summary of the biological activity of selected vigabatrin analogues.
| Compound | Key Structural Features | Biological Activity (GABA-AT Inhibition) | Reference |
| Vigabatrin | Flexible, vinyl group | Standard inhibitor | nih.gov |
| Conformationally rigid analogue (endocyclic double bond) | Rigid, endocyclic double bond | Inactive | nih.govacs.org |
| Conformationally rigid analogue (exocyclic double bond) | Rigid, exocyclic double bond | Inactivator | nih.govacs.org |
| (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) | Rigid, difluoro-substituted exocyclic methylene | 187 times more potent than vigabatrin | osti.gov |
These findings demonstrate that by systematically modifying the structure of this compound and its parent compound, it is possible to develop novel probes with significantly enhanced biological activity, providing valuable tools for studying the role of GABA-AT in normal and pathological states.
An Examination of this compound
The compound this compound is a specific organic molecule with a defined chemical structure. This article explores the current scientific understanding of this compound, focusing on its natural occurrence and biosynthetic origins.
Natural Occurrence and Biosynthetic Pathways of 2e 2 2 Aminoethyl but 2 Enoic Acid
Scientific investigation into the origins of (2E)-2-(2-Aminoethyl)but-2-enoic acid has primarily focused on its role as a synthetic compound. It is widely recognized in the pharmaceutical industry as a known impurity and degradation product of the antiepileptic drug, Vigabatrin (B1682217). chemicalbook.comcymitquimica.comncats.io Consequently, it is often referred to as Vigabatrin Impurity B or Vigabatrin Related Compound B. chemicalbook.comcymitquimica.comncats.iosimsonpharma.comsynzeal.compharmaffiliates.comusp.orgdrjcrbio.comchemicalbook.comlabmix24.com
A thorough review of available scientific literature reveals no evidence that this compound occurs naturally. There are no documented findings of this compound being isolated from any plant, animal, microbial, or other natural source. Its existence is predominantly documented in the context of chemical synthesis and pharmaceutical analysis.
Consistent with the lack of known natural sources, there is no information available regarding any biosynthetic pathways for this compound. Biosynthetic routes are the multi-step, enzyme-catalyzed processes by which living organisms produce chemical compounds. In the absence of any identified natural production of this molecule, no such pathways or metabolic intermediates have been described.
The study of enzymology in this context would involve the identification and characterization of specific enzymes that catalyze the formation of this compound within an organism. As there is no evidence of its biosynthesis in any living system, no enzymes associated with its production have been identified or studied. The compound is understood to be a product of chemical synthesis rather than enzymatic processes.
Analytical Method Development for Research on 2e 2 2 Aminoethyl but 2 Enoic Acid
Advanced Chromatographic Separation Techniques (HPLC, UPLC, GC, LC-MS)
Chromatographic techniques are the cornerstone of analytical chemistry for separating and quantifying components in a mixture. For a polar compound like (2E)-2-(2-Aminoethyl)but-2-enoic acid, which is an amino acid derivative, several advanced chromatographic methods are applicable.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC):
HPLC and its more advanced version, UPLC, are widely used for the analysis of non-volatile and thermally unstable compounds like amino acids and their derivatives. actapharmsci.com The primary challenge in analyzing this compound is its high polarity and lack of a strong chromophore, which makes UV detection difficult without derivatization. nih.gov
To overcome this, pre-column derivatization is a common strategy. Reagents that react with the primary amine group to introduce a UV-active or fluorescent tag are often employed. For instance, 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) has been used for the derivatization of Vigabatrin (B1682217), a reaction that proceeds quantitatively at a pH of 9.0 and 60°C. nih.gov A similar approach could be optimized for this compound.
A typical reversed-phase HPLC method for the separation of such a derivatized compound would utilize a C18 column with a mobile phase consisting of an acetonitrile (B52724) and an acidic aqueous buffer gradient. nih.gov UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and increased sensitivity, which is particularly beneficial for impurity profiling. actapharmsci.com
Gas Chromatography (GC):
Gas chromatography is a powerful technique for the separation of volatile compounds. However, due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable derivatives. nih.gov A specific headspace GC method has been developed for the determination of genotoxic impurities in Vigabatrin, indicating the utility of GC in the quality control of this drug. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS):
LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an ideal technique for the identification and quantification of impurities at trace levels. uu.nl For this compound, LC-MS/MS (tandem mass spectrometry) methods have been developed for the parent drug, Vigabatrin, in complex biological matrices like plasma. nih.govresearchgate.net These methods often involve pre-column derivatization to enhance ionization efficiency and chromatographic retention. wisdomlib.org For example, a validated LC-MS/MS method for Vigabatrin in dried plasma spots used propyl chloroformate for derivatization. wisdomlib.org The high selectivity of multiple reaction monitoring (MRM) in MS/MS allows for accurate quantification even in the presence of other matrix components. nih.gov
Table 1: Comparison of Chromatographic Techniques for the Analysis of this compound
| Technique | Principle | Advantages | Disadvantages | Derivatization |
| HPLC/UPLC | Separation based on partitioning between a stationary and a liquid mobile phase. | High versatility, applicable to a wide range of compounds, well-established methods. actapharmsci.com | Lower sensitivity for compounds without a chromophore. | Often required for enhanced detection. nih.gov |
| GC | Separation based on partitioning between a stationary and a gaseous mobile phase. | High resolution for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. | Mandatory for amino acids. nih.gov |
| LC-MS/MS | Separation by LC followed by mass-based detection. | High sensitivity and selectivity, provides structural information. uu.nl | Higher cost and complexity of instrumentation. | Can enhance ionization and retention. wisdomlib.org |
Electrophoretic Methods for Characterization and Purity Assessment
Capillary electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged species like amino acids and for chiral separations. semanticscholar.org
Capillary Zone Electrophoresis (CZE):
CZE separates analytes based on their charge-to-size ratio in a capillary filled with a buffer solution. semanticscholar.org For a compound like this compound, CZE can be a powerful tool for purity assessment, capable of separating it from other structurally related impurities. The development of CZE methods often involves optimizing the buffer pH, concentration, and applied voltage to achieve the desired separation.
Chiral Separations:
Since Vigabatrin is a chiral drug, the stereochemical purity is a critical quality attribute. semanticscholar.org CE is a leading technique for chiral separations. A CE method with UV-Vis detection has been developed for the enantioselective separation of Vigabatrin enantiomers after pre-column derivatization with a chiral reagent, dehydroabietylisothiocyanate. nih.gov This highlights the potential of CE for assessing the chiral purity of related compounds as well.
CE with Laser-Induced Fluorescence (LIF) Detection:
For enhanced sensitivity, CE can be coupled with LIF detection. A method for the determination of Vigabatrin in human plasma utilized pre-column derivatization with 5-carboxytetramethylrhodamine (B559615) succinimidyl ester to form a fluorescent product, achieving a low limit of detection. nih.gov This approach would be highly applicable for the trace-level detection of this compound.
Quantification Strategies in Complex Biological and Chemical Matrices
The accurate quantification of this compound, especially at low levels, in complex matrices such as drug formulations or biological fluids, requires carefully validated analytical methods.
Method Validation:
Any quantitative method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. wisdomlib.orgactapharmsci.com Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as the API, other impurities, and degradation products. Forced degradation studies are often performed to demonstrate specificity. wisdomlib.orgresearchgate.netbiopharminternational.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Internal Standards:
The use of an internal standard (IS) is crucial for accurate quantification, especially in LC-MS/MS methods, to compensate for variations in sample preparation and instrument response. For the analysis of this compound, a structurally similar compound that is not present in the sample would be an ideal internal standard. Stable isotope-labeled analogs are often the preferred choice for LC-MS/MS analysis. uu.nl
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products that may arise during storage and to establish the stability-indicating nature of the analytical method. wisdomlib.orgresearchgate.netbiopharminternational.com The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light. The resulting degradation products are then analyzed to ensure that they are well-separated from the main compound and other impurities, including this compound.
Table 2: Key Validation Parameters for Quantitative Methods
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | Correlation coefficient (r²) of the calibration curve. | r² ≥ 0.99 |
| Accuracy | Recovery of spiked analyte. | 80-120% |
| Precision | Relative Standard Deviation (RSD) for replicate measurements. | RSD ≤ 15% (≤ 20% at LOQ) |
| LOD/LOQ | Signal-to-noise ratio (S/N). | LOD: S/N ≥ 3; LOQ: S/N ≥ 10 |
| Robustness | Consistency of results with varied method parameters. | No significant impact on results. |
Q & A
Q. What are the recommended laboratory synthesis methods for (2E)-2-(2-Aminoethyl)but-2-enoic acid?
Methodological Answer: The synthesis typically involves multi-step reactions, including protection of functional groups and stereoselective formation of the α,β-unsaturated system. For example:
- Step 1: Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amino group during esterification or condensation reactions .
- Step 2: Employ Wittig or Horner-Wadsworth-Emmons reactions to introduce the double bond in the (E)-configuration. For instance, reaction of a stabilized ylide with a carbonyl precursor ensures stereochemical control .
- Step 3: Deprotection under mild acidic conditions (e.g., trifluoroacetic acid for Boc groups) to yield the free aminoethyl moiety .
Key Considerations: Optimize reaction temperature (20–60°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions like isomerization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry via coupling constants (e.g., > 12 Hz for trans double bonds in H NMR) and assign peaks for the aminoethyl group (δ 2.5–3.5 ppm for CHNH) .
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 210–220 nm .
- Mass Spectrometry (MS): Validate molecular weight via ESI-MS, observing the [M+H] ion at m/z 130.1 (calculated for CHNO) .
Note: Always include a melting point analysis to detect impurities (expected range: 180–200°C) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Waste Disposal: Segregate acidic waste containing the compound and neutralize with bicarbonate before disposal. Consult institutional guidelines for hazardous organic waste .
- Emergency Measures: In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Store antidotes (e.g., activated charcoal) in the lab .
Advanced Research Questions
Q. How can synthesis yield be optimized for this compound?
Methodological Answer:
- Catalyst Screening: Test palladium or organocatalysts (e.g., proline derivatives) to enhance stereoselectivity and reduce reaction time .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to improve intermediate stability .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to track reaction progress (e.g., disappearance of carbonyl peaks at ~1700 cm) .
Data-Driven Adjustment: If yield plateaus below 70%, introduce scavengers (e.g., molecular sieves) to remove water or byproducts .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?
Methodological Answer:
- Isomerization Check: Re-analyze samples immediately after preparation to rule out E/Z isomerization, which alters NMR splitting patterns .
- Advanced Spectroscopic Techniques: Use C NMR DEPT or 2D-COSY to resolve overlapping signals. For MS discrepancies, perform HRMS (High-Resolution MS) to distinguish isotopic patterns .
- Control Experiments: Compare with synthesized standards or commercially available analogs (e.g., (E)-4-phenylbut-2-enoic acid) to validate assignments .
Q. What computational methods aid in predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use B3LYP/6-31G(d) basis sets for accuracy .
- Molecular Dynamics (MD): Simulate solvation effects in water or DMSO to model aggregation behavior or hydrogen-bonding interactions .
- Docking Studies: If studying bioactivity, dock the compound into enzyme active sites (e.g., aminotransferases) using AutoDock Vina to hypothesize binding modes .
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis: Modify the aminoethyl group (e.g., alkylation, acylation) or the double bond (e.g., epoxidation) to create analogs .
- Biological Assays: Test inhibitory effects on target enzymes (e.g., proteases) using fluorogenic substrates. Measure IC values and correlate with substituent electronegativity .
- Data Analysis: Apply multivariate regression (e.g., QSAR) to link structural descriptors (logP, polar surface area) with activity. Use software like MOE or Schrödinger for modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
